Caffeidine Nitrate
Description
Historical Context of Caffeidine (B195705) and Related Derivatives
The history of caffeidine is intrinsically linked to the study of caffeine (B1668208). Caffeine, a methylxanthine, was first isolated from coffee beans in 1819 by Friedlieb Ferdinand Runge. loc.govsupplementfactoryuk.com The use of caffeinated beverages like tea and coffee dates back centuries, with tea first being used in China and coffee in Ethiopia. mudwtr.commanyeats.com The widespread use of these beverages in Europe began in the 17th and 18th centuries. supplementfactoryuk.comresearchgate.net
Caffeidine is formed through the alkaline hydrolysis of caffeine. oup.comnih.gov The study of caffeine and its derivatives has been driven by their physiological effects and potential therapeutic applications. ontosight.aiontosight.ainih.gov Researchers have synthesized numerous caffeine derivatives to explore their biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. ontosight.aibenthamscience.com These derivatives often involve modifications to the purine (B94841) ring structure of caffeine, which can alter their chemical and biological properties. ontosight.ai
Significance of Caffeidine Nitrate (B79036) within Chemical Analysis and Synthesis
The primary significance of caffeidine nitrate lies in its application as a reference standard for the qualitative and quantitative detection of caffeidine, an impurity in caffeine products. google.com The parent compound, caffeidine, is chemically unstable, easily oxidized in air, and highly soluble in water, making it difficult to store and use as a standard reference material. google.com this compound, being a more stable salt, overcomes these challenges. google.com
A Chinese patent describes a synthesis method for this compound, highlighting its use as a reference substance. google.com The method involves the hydrolysis of caffeine with liquid caustic soda, followed by neutralization with nitric acid to precipitate this compound. google.com The resulting product is reported to have a chromatographic purity of 99.9% and a melting point of 213-214 °C. google.com
In synthetic chemistry, this compound serves as a precursor for the synthesis of other caffeine-derived compounds. For instance, it has been used in the synthesis of mononitrosocaffeidine (B136296) (MNC) and dinitrosocaffeidine (B132801) (DNC), which are N-nitroso compounds studied for their biological activities. oup.com The synthesis involves the nitrosation of this compound. oup.com
Current Research Landscape and Gaps in this compound Studies
The current research landscape for this compound itself is quite narrow, with most available information coming from patents and chemical supplier data. google.comlgcstandards.comlgcstandards.com There is a notable lack of extensive peer-reviewed research on its specific properties and applications beyond its role as a reference standard and a synthetic intermediate.
However, the broader field of caffeine derivatives is an active area of research. ontosight.aiconicet.gov.arnih.gov Studies are exploring the potential of various caffeine derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's. benthamscience.comconicet.gov.armdpi.com Research is also focused on the antioxidant and cytoprotective properties of new caffeine derivatives. nih.gov
A significant gap exists in the understanding of the fundamental chemical and physical properties of this compound. While some basic data is available, a comprehensive characterization is lacking in the scientific literature. lgcstandards.comsigmaaldrich.com Furthermore, there is a need for more research into its potential applications beyond its current uses. For example, the nitrate functional group could impart unique properties that have yet to be explored.
Key research gaps include:
Detailed spectroscopic and structural analysis of this compound.
Exploration of its reactivity and potential as a building block in the synthesis of novel compounds.
Investigation into any potential biological activities of this compound itself.
Comparative studies with other caffeidine salts to understand the influence of the counter-ion on its properties.
Scope and Research Objectives for Academic Investigations of this compound
Future academic investigations into this compound could be structured around several key objectives to fill the existing knowledge gaps.
Proposed Research Objectives:
Comprehensive Physicochemical Characterization:
To perform detailed spectroscopic analysis using techniques such as NMR (¹H, ¹³C, ¹⁵N), IR, and Mass Spectrometry to confirm its structure and purity.
To determine its single-crystal X-ray structure to understand its solid-state packing and intermolecular interactions.
To measure its solubility in various solvents and determine its pKa value.
Exploration of Synthetic Utility:
To investigate its reactivity in a range of chemical transformations to assess its potential as a synthetic precursor.
To develop novel synthetic routes to this compound with improved yields and sustainability.
To use this compound as a starting material for the synthesis of a library of new caffeine derivatives.
Investigation of Potential Applications:
To screen this compound for any inherent biological activity, leveraging the known properties of other caffeine derivatives.
To explore its potential use in materials science, for example, as a component in the synthesis of energetic materials or functional polymers. lsbu.ac.uk
To evaluate its efficacy as a corrosion inhibitor, a property observed in caffeine and some of its derivatives. mdpi.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄O · HNO₃ | lgcstandards.com |
| Molecular Weight | 231.21 g/mol | lgcstandards.comsigmaaldrich.com |
| CAS Number | 209725-34-8 | lgcstandards.com |
| Melting Point | 213-214 °C | google.com |
| Chromatographic Purity | 99.9% | google.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.HNO3/c1-8-6-5(7(12)9-2)11(3)4-10-6;2-1(3)4/h4,8H,1-3H3,(H,9,12);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNYBSCQHXIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)C)C(=O)NC.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Caffeidine Nitrate
Precursor Compounds and Starting Materials in Caffeidine (B195705) Nitrate (B79036) Synthesis
The successful synthesis of Caffeidine Nitrate hinges on the careful selection and use of specific precursors, reagents, and solvents. At the core of this synthesis is the transformation of caffeine (B1668208) into caffeidine, which is then converted to its nitrate salt.
Caffeine as a Primary Precursor for Caffeidine Generation
The primary starting material for the synthesis of this compound is caffeine. researchgate.netscispace.comnih.govniscpr.res.inchemrxiv.orgnih.govnih.gov Caffeine, a xanthine (B1682287) alkaloid with a fused pyrimidine-imidazole ring system, undergoes a crucial structural transformation to yield the imidazole (B134444) derivative, caffeidine. This conversion is achieved through the hydrolytic cleavage of the pyrimidine (B1678525) ring of the caffeine molecule. researchgate.netscispace.com
Reagents and Solvents Utilized in Hydrolysis and Nitration Steps
The key reagents and solvents employed in the synthesis of this compound are outlined in the table below. The process primarily involves an alkaline hydrolysis step followed by a neutralization/nitration step.
| Step | Reagent/Solvent | Purpose |
| Hydrolysis | Sodium Hydroxide (B78521) (NaOH) solution (liquid caustic soda) | To facilitate the alkaline hydrolysis of caffeine, leading to the opening of the pyrimidine ring. |
| Hydrolysis | Water | As a solvent for the reaction. |
| Neutralization & Salt Formation | Diluted Nitric Acid (HNO₃) | To neutralize the basic caffeidine intermediate and form the stable this compound salt. |
| Purification | Purified Water | For washing the final product to remove impurities. |
Reaction Pathways and Chemical Mechanisms for Caffeidine Formation
The conversion of caffeine to caffeidine is a chemically intricate process that involves the opening of the pyrimidine ring and subsequent molecular rearrangement.
Alkaline Hydrolysis Pathways of Caffeine
The synthesis of caffeidine is achieved through the alkaline hydrolysis of caffeine. researchgate.netscispace.comnih.govniscpr.res.inchemrxiv.orgnih.govnih.gov This reaction is typically carried out by heating caffeine with a solution of a strong base, such as sodium hydroxide. researchgate.netgoogle.com The reaction conditions, including temperature and reaction time, are critical parameters that influence the yield and purity of the resulting caffeidine. A patented method specifies a reaction temperature range of 80-130°C and a reaction time of 0.5-6 hours. google.com The mass ratio of caffeine to liquid caustic soda is also a key factor, with a typical ratio being in the range of 1:4 to 1:10. google.com
Mechanistic Insights into Caffeidine Ring Opening and Rearrangement
The alkaline hydrolysis of caffeine proceeds through a nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the pyrimidine ring. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent electronic rearrangements result in the cleavage of the amide bond and the opening of the six-membered pyrimidine ring.
Nitration and Salt Formation Processes to Yield this compound
The final step in the synthesis of this compound is the conversion of the basic caffeidine molecule into its stable nitrate salt. This is achieved through a carefully controlled neutralization reaction.
Following the alkaline hydrolysis and formation of caffeidine, the reaction mixture is cooled. Diluted nitric acid is then added to neutralize the solution. google.com Caffeidine, possessing basic nitrogen atoms within its structure, readily reacts with the nitric acid in a classic acid-base neutralization. The proton (H⁺) from the nitric acid is accepted by a basic site on the caffeidine molecule, likely one of the nitrogen atoms in the imidazole ring or the methylamino group, forming a positively charged caffeidinium ion. This cation then forms an ionic bond with the nitrate anion (NO₃⁻) from the nitric acid, resulting in the formation of the this compound salt.
The resulting this compound is then typically purified by cooling the solution to promote crystallization, followed by filtration, washing with purified water, and drying. google.com This process yields a stable, crystalline product. google.com
Acid-Base Neutralization Reactions for Nitrate Salt Formation
The formation of this compound is a classic example of an acid-base neutralization reaction. The synthesis begins with the alkaline hydrolysis of caffeine, which opens the pyrimidine ring to form caffeidine. Caffeidine, an imidazole derivative, possesses basic nitrogen atoms within its structure, making it susceptible to protonation by an acid. pharmaguideline.comnih.gov
In this synthesis, nitric acid serves as the proton donor. The lone pair of electrons on a nitrogen atom in the caffeidine molecule accepts a proton (H⁺) from the nitric acid, forming a coordinate covalent bond. This transfer results in the formation of the caffeidinium cation and the nitrate anion (NO₃⁻). pharmaguideline.com These oppositely charged ions are then held together by electrostatic attraction, forming the ionic salt, this compound. pharmaguideline.com The general reaction can be summarized as:
Caffeidine (base) + Nitric Acid (acid) → Caffeidinium Nitrate (salt) + Water
The reaction is typically carried out in an aqueous solution. The process involves carefully adding diluted nitric acid to the solution containing the caffeidine intermediate until neutrality (a pH of approximately 7) is achieved. google.com This ensures the complete conversion of the basic caffeidine to its nitrate salt.
Principles of Crystallization and Precipitation for Product Isolation
Once the neutralization reaction is complete, this compound exists in a dissolved state within the aqueous reaction mixture. To isolate the solid product, the principles of crystallization and precipitation are employed. This technique relies on creating a supersaturated solution, from which the desired compound will solidify. jove.com
In the synthesis of this compound, supersaturation is typically induced by lowering the temperature of the solution. google.com The solubility of most solids in a liquid solvent, in this case, this compound in water, decreases as the temperature drops. By cooling the neutralized reaction mixture, a point is reached where the concentration of the salt exceeds its solubility limit at that lower temperature, initiating the formation of solid crystals.
The process described in the synthesis involves cooling the solution to a temperature range of 8-12°C. google.com This controlled cooling allows for the gradual formation of well-defined crystals, which helps to exclude impurities from the crystal lattice, thereby enhancing the purity of the final product. Once the crystallization is complete, the solid this compound is separated from the liquid (the mother liquor) by filtration. google.comedubirdie.com The collected solid, referred to as the filter cake, is then washed with purified water to remove any remaining soluble impurities and dried to yield the final product. google.com
Optimization of Synthetic Parameters for this compound Production
The successful synthesis of this compound with high yield and purity hinges on the precise control and optimization of several key parameters. These include reaction temperature, duration, stoichiometry of reactants, and the solvent system used.
Influence of Temperature on Reaction Efficiency and Selectivity
Illustrative Data Table: Effect of Temperature on Caffeidine Hydrolysis (Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not publicly available.)
| Temperature (°C) | Reaction Rate | Product Purity (%) | Observations |
| 80 | Moderate | 99.5 | Slower reaction, but very clean product formation. |
| 100 | Fast | 99.2 | Optimal balance of rate and purity. google.com |
| 120 | Very Fast | 98.0 | Increased rate, with slight increase in impurities. google.com |
| 140 | Extremely Fast | 95.5 | Significant formation of degradation products observed. |
Impact of Reaction Duration on Product Yield and Purity
The duration of the hydrolysis reaction is another crucial factor that must be optimized to maximize the yield of this compound. The reaction time is interdependent with the reaction temperature; at higher temperatures, the required reaction time is shorter. The synthesis protocol specifies a reaction time ranging from 0.5 to 6 hours. google.com
Insufficient reaction time will result in incomplete conversion of caffeine, leading to a lower yield of the final product. Conversely, extending the reaction time unnecessarily, especially at elevated temperatures, can promote the formation of by-products and degradation, thereby reducing the purity of the product. The optimal duration is the point at which the maximum conversion of the starting material is achieved with minimal side product formation.
Illustrative Data Table: Effect of Reaction Duration on Product Yield (Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not publicly available.)
| Reaction Duration (hours) | Product Yield (%) | Caffeine Conversion (%) |
| 0.5 | 85 | 88 |
| 2.0 | 95 | 98 |
| 4.0 | 98 | >99 |
| 6.0 | 97 | >99 |
Stoichiometric Ratios of Reactants and their Effects on Synthesis
The stoichiometry, or the ratio of reactants, is a fundamental parameter in the synthesis of this compound. The key ratio to consider is that of caffeine to the alkaline solution (liquid caustic soda, or sodium hydroxide solution). The patent for the synthesis of this compound specifies a mass ratio of caffeine to liquid caustic soda ranging from 1:4 to 1:10. google.com
A sufficient excess of the sodium hydroxide is necessary to ensure the complete hydrolysis of the caffeine molecule. The hydroxide ion (OH⁻) acts as the nucleophile that attacks the carbonyl groups in the caffeine structure, leading to the opening of the ring to form caffeidine. researchgate.net An insufficient amount of base would lead to an incomplete reaction and a low yield. However, a large excess of base is also generally avoided as it can increase the cost of materials and may require more acid for the subsequent neutralization step.
Illustrative Data Table: Effect of Reactant Ratio on Synthesis (Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not publicly available.)
| Mass Ratio (Caffeine:NaOH solution) | Product Yield (%) | Purity (%) |
| 1:3 | 75 | 99.0 |
| 1:5 | 92 | 99.5 |
| 1:7 | 98 | 99.9 |
| 1:10 | 98 | 99.9 |
Solvent Systems and their Role in Reaction Control
In the described synthesis of this compound, water is the primary solvent. It serves multiple crucial roles throughout the process. Initially, it acts as the solvent for the sodium hydroxide, creating the aqueous alkaline solution necessary for the hydrolysis of caffeine. google.com Water's high polarity and ability to form hydrogen bonds allow it to effectively dissolve the reactants and facilitate the interaction between the hydroxide ions and the caffeine molecules.
During the neutralization step, water again acts as the solvent for the caffeidine intermediate and the nitric acid. It provides the medium for the acid-base reaction to occur efficiently. Finally, in the crystallization and precipitation stage, water's properties are again leveraged. The temperature-dependent solubility of this compound in water allows for its isolation and purification through cooling crystallization. google.com While other organic solvents could potentially be used, an aqueous system is often preferred for this type of reaction due to its low cost, low toxicity, and effectiveness in dissolving the ionic species involved in the reaction.
Purity Enhancement and Isolation Techniques for this compound
The isolation and purification of this compound are critical steps in its synthesis, ensuring the final product meets the requisite standards of purity. The methodologies employed are designed to efficiently separate the desired compound from unreacted starting materials, byproducts, and other impurities.
Filtration and Washing Procedures for Precipitated Product
Following the synthesis and precipitation of this compound from the reaction mixture, filtration is employed as the primary method for isolating the solid product. The process involves the separation of the crystalline this compound from the mother liquor.
A common procedure involves cooling the neutralized reaction solution to a temperature range of 8-12°C to ensure maximum precipitation of the product. google.com This chilled slurry is then subjected to filtration.
The filter cake, which consists of the crude this compound, is subsequently washed to remove residual impurities. Purified water is a standard washing solvent for this purpose. google.com The volume and temperature of the wash are critical parameters that are carefully controlled. For instance, in several documented embodiments, 100ml of purified water is used for washing the filter medium. google.com The temperature of the wash water is typically kept low to minimize the dissolution of the this compound, thereby preventing yield loss.
The efficiency of the washing step is crucial for the final purity of the product. Multiple washes may be employed to ensure the thorough removal of soluble impurities. The selection of the filtration medium is also an important consideration to ensure efficient separation and minimal product loss.
Advances and Innovations in this compound Synthetic Protocols
The established synthetic route to this compound, involving the alkaline hydrolysis of caffeine followed by neutralization with nitric acid, provides a reliable method for its production. google.com However, the field of synthetic organic chemistry is continually evolving, with a strong emphasis on the development of more efficient, cost-effective, and environmentally benign methodologies. While specific literature on advanced synthetic protocols for this compound is not extensively detailed, innovations in the broader field of imidazole synthesis offer potential avenues for future improvements.
Green Chemistry Approaches: The principles of green chemistry encourage the use of less hazardous solvents, catalysts, and reaction conditions. In the context of this compound synthesis, this could involve exploring alternative, less corrosive bases than concentrated sodium hydroxide or investigating the use of catalytic systems that can operate under milder conditions. The use of caffeine itself as a naturally derived, biodegradable catalyst in various organic reactions has been a subject of recent research, suggesting a potential for more sustainable catalytic systems in related syntheses.
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in organic chemistry for accelerating reaction rates and often improving yields. niscpr.res.innih.govnih.govksu.edu.saijsssr.comderpharmachemica.comnih.govtandfonline.comacs.orgjetir.org These techniques could potentially be applied to the synthesis of this compound to reduce reaction times and energy consumption compared to conventional heating methods. For instance, microwave irradiation has been successfully employed in the one-pot, multicomponent synthesis of various substituted imidazole derivatives, often under solvent-free conditions, which aligns with the principles of green chemistry. niscpr.res.innih.gov
Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and scalability. The nitration of organic compounds, a key step in the formation of the nitrate salt, has been a focus of continuous flow process development. beilstein-journals.orgnih.govchemrxiv.org Implementing a continuous flow system for the synthesis of this compound could lead to a more controlled and efficient manufacturing process.
Catalytic Innovations: Research into novel catalysts for the synthesis and modification of imidazole-containing compounds is an active area. While the synthesis of Caffeidine from caffeine is a hydrolysis reaction, subsequent steps or alternative synthetic pathways could benefit from catalytic innovations. For example, the development of caffeine-derived N-heterocyclic carbene (NHC) palladium complexes for use in various catalytic reactions highlights the potential for designing specialized catalysts for transformations involving purine (B94841) derivatives. acs.org
Computational Studies and Process Optimization: Computational modeling and simulation can be powerful tools for understanding reaction mechanisms and optimizing process parameters. researchgate.netarxiv.org Applying computational studies to the synthesis of this compound could provide insights into the reaction kinetics and thermodynamics, leading to the identification of optimal conditions for temperature, pressure, and reactant concentrations to maximize yield and purity. mdpi.com Such studies could also aid in the design of more efficient synthetic routes.
While the current, established methods for this compound synthesis are effective, the application of these modern synthetic and process technologies holds significant promise for the future development of more sustainable, efficient, and cost-effective production protocols.
Data Tables
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Caffeine (g) | 19.4 | 19.4 | 39 |
| Sodium Hydroxide Solution (30%) (g) | 140 (+ approx. 20) | 105 (+ approx. 50) | 126 (+ approx. 30) |
| Reaction Temperature (°C) | 90 | 100 | 90 |
| Insulation Reaction Time (min) | 30 | 60 | 30 |
| Incubation Time (h) | 5 | 5 | 2 |
| Cooling Temperature (Neutralization) (°C) | 30 | 30 | 30 |
| Cooling Temperature (Filtration) (°C) | 10 | 8 | 12 |
| Washing Solvent | 100ml pure water | 100ml pure water | 100ml pure water |
| Drying Temperature (°C) | 40 | 40 | 40 |
| Drying Time (h) | 5 | 3 | 5 |
Data sourced from a patent describing the synthesis of this compound. google.com
Table 2: Purity and Physical Properties of Synthesized this compound
| Property | Value |
| Chromatographic Purity | 99.9% |
| Melting Point | 213-214 °C |
Data sourced from a patent describing the synthesis of this compound. google.com
Analytical Characterization Methodologies for Caffeidine Nitrate
Spectroscopic Analysis Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the structural analysis of Caffeidine (B195705) Nitrate (B79036), providing detailed information about its molecular framework and functional groups. oup.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the Caffeidine Nitrate molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular fingerprint.
Research findings from patent literature detail specific absorption bands for this compound when analyzed using the Potassium Bromide (KBr) disc method. google.com The presence of key functional groups is confirmed by characteristic peaks in the IR spectrum. For instance, a strong absorption band is observed for the carbonyl group (C=O) of the amide. Other significant peaks correspond to the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the imidazole (B134444) ring. google.com The nitrate ion (NO₃⁻) also exhibits a strong, characteristic absorption band, typically observed in the 1390-1340 cm⁻¹ region. researchgate.net
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | 1698.01 |
| C=C | 1654.93 |
| C=N | 1549.85 |
Data sourced from patent CN101691358B, which describes the synthesis and characterization of this compound. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for the complete structural assignment of this compound. oup.com This technique provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the mapping of its atomic connectivity.
In ¹H NMR, the chemical shifts, integration values, and splitting patterns of the signals reveal the number and types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the different methyl groups (N-methyl and C-methyl) and the proton on the imidazole ring.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., C=O, C=N, C-N, CH₃). While specific spectral data for this compound is not widely published, its analysis is a standard procedure for structural confirmation, with all spectroscopic values reported to align with established data. oup.com
Mass Spectrometry (MS) is employed to verify the molecular mass of this compound and to study its fragmentation pattern, which can further confirm its structure. oup.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
For this compound (Empirical Formula: C₇H₁₃N₅O₄), the expected molecular weight is approximately 231.21 g/mol . sigmaaldrich.com In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to this mass. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For example, fragmentation of the related compound caffeine (B1668208) (m/z 195 for [M+H]⁺) often results in the loss of specific groups, yielding characteristic fragment ions at m/z 138 and 110. acs.org A similar analytical approach is applied to this compound to confirm its identity.
Chromatographic Separation Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration. These methods are critical for quality control, ensuring the compound meets required purity standards.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and is suitable for its quantification. sigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
The development of an HPLC method for this compound involves optimizing several parameters, including the choice of stationary phase (e.g., C18 reversed-phase column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile), the flow rate, and the detector wavelength (typically UV detection). researchgate.netmdpi.com For instance, a patent for the synthesis of this compound reports achieving a chromatographic purity of 99.9%, indicating the successful application of a well-developed chromatographic method. google.com The separation of the nitrate ion itself can also be achieved using specialized HPLC columns and mobile phases. sielc.comjfda-online.com
While this compound itself may have limited volatility, Gas Chromatography (GC) is a valuable technique for analyzing related volatile analytes or degradation products. sigmaaldrich.com GC is particularly useful when coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components.
The analysis of caffeine and its metabolites in various samples is often performed using GC-MS. nih.govresearchgate.net Since caffeidine is a hydrolysis product of caffeine, GC-based methods are relevant for detecting potential impurities or related compounds in a this compound sample. The development of such a method would involve selecting an appropriate GC column (e.g., a polar or ionic liquid column for nitrogen-containing compounds) and optimizing the temperature program to achieve effective separation of the analytes of interest. researchgate.netnih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetonitrile |
| Caffeidine |
| This compound |
| Caffeine |
| Carbon-13 |
| Carbon-carbon |
| Carbon-nitrogen |
| Methanol |
| N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide Nitrate |
| Nitrate |
Ion Chromatography for Nitrate Moiety Analysis
Ion chromatography (IC) is a principal technique for the analysis of the nitrate moiety in this compound. carleton.edupjoes.com This method separates ionic species based on their interactions with a resin within a chromatographic column. carleton.edu For nitrate analysis, the sample solution containing this compound would be passed through the column, where the nitrate anion (NO₃⁻) is separated from other components. carleton.edudiduco.com
The detection of the separated nitrate ion is typically accomplished through suppressed conductivity detection or UV spectrometry. diduco.com Since the nitrate ion absorbs ultraviolet light, it can be quantified using UV detectors at wavelengths below 220 nm. diduco.com The process involves an eluent, often a carbonate-bicarbonate or hydroxide (B78521) solution, which carries the sample through the column and into the detector. diduco.com The retention time, which is the time it takes for the nitrate ion to pass through the system, allows for its identification and quantification. carleton.edu IC is recognized for its high resolution and sensitivity in analyzing anions like nitrate, making it a suitable method for verifying the presence and concentration of the nitrate component of this compound. carleton.eduresearchgate.net
Elemental Compositional Analysis Methodologies for this compound
Elemental analysis is a fundamental technique to confirm the empirical formula and purity of a synthesized compound like this compound. This destructive method provides the mass percentages of the constituent elements, which are then compared against theoretical values calculated from the molecular formula, C₇H₁₃N₅O₄. google.comsigmaaldrich.com A close correlation between the measured and theoretical values provides strong evidence of the compound's identity and purity.
Research findings from a patent on the synthesis of this compound detail the results of its elemental analysis. google.com The product, which had a chromatographic purity of 99.9%, was analyzed for its elemental composition. google.com
| Element | Theoretical Value (%) | Measured Value (%) |
|---|---|---|
| Carbon (C) | 36.05 | 36.03 |
| Hydrogen (H) | 6.44 | 6.42 |
| Oxygen (O) | 27.47 | 27.45 |
| Nitrogen (N) | 30.04 | 30.03 |
Quantitative Determination Methodologies for this compound
Spectrophotometric Approaches in this compound Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Both the nitrate ion and the caffeidine structure possess chromophores that allow for UV detection. diduco.comscribd.com The nitrate ion has a characteristic UV absorption peak between 190-250 nm. spectroscopyonline.com
In practice, a spectrophotometric method for quantifying this compound would involve preparing a series of standard solutions of known concentrations. The absorbance of these standards is measured at a specific wavelength (λmax), such as 272 nm for caffeine-related structures, to generate a calibration curve. scribd.comijisrt.com The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. ijisrt.com This method is valuable for quality control, where the spectral properties of a synthesized batch of this compound are compared against a certified reference standard to ensure they match. google.com
Electrochemical Methods for Detection and Quantitation
Electrochemical methods offer sensitive and selective platforms for the detection and quantification of electroactive species like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study the oxidation or reduction behavior of an analyte. mdpi.comnih.govmdpi.com
For the analysis of this compound, a working electrode, often a glassy carbon electrode (GCE) modified with specific materials, is used. mdpi.comresearchgate.net When a potential is applied, the caffeine moiety can be oxidized, generating a current that is proportional to its concentration. ijisrt.com Similarly, the nitrate ion can be detected, often through its reduction. nih.govresearchgate.net DPV is frequently chosen for quantitative analysis due to its high sensitivity and ability to minimize background currents. nih.govmdpi.com By constructing a calibration plot of peak current versus concentration from standard solutions, the concentration of this compound in a sample can be accurately determined. researchgate.net These methods are noted for their potential in developing portable and rapid sensing devices. researchgate.netmdpi.com
Application of this compound as a Chemical Reference Standard
This compound is primarily utilized as a pharmaceutical reference standard, specifically for the quality control of caffeine. google.comfishersci.com Caffeidine (N,1-dimethyl-4-methylamino imidazole-5-methane amide) is a by-product formed during the synthesis of caffeine and is considered an impurity due to its toxicological effects. google.com Therefore, its levels in the final caffeine product must be strictly controlled. google.com
However, caffeidine itself is chemically unstable, easily oxidized in air, and highly soluble in water, which makes it difficult to obtain in a stable, crystalline form suitable for long-term preservation as a standard. google.com The synthesis of its nitrate salt provides a stable, crystalline compound that can be stored for extended periods, making it an ideal reference material. google.com As a reference substance, this compound is used to qualitatively identify and quantitatively measure the amount of caffeidine impurity in caffeine products. google.com
Development and Certification of this compound as a Reference Material
The development and certification of this compound as a Certified Reference Material (CRM) follow rigorous international guidelines to ensure its quality and reliability. lgcstandards.comscirp.org This process is crucial for its role in the quality assurance of pharmaceutical products. fishersci.comnist.gov
The production of a reference material involves synthesis, purification, and subsequent verification of its identity and purity. google.comoup.com For this compound, this includes confirming its structure and properties through methods like infrared spectroscopy (IR) and elemental analysis. google.com
Certification is carried out in accordance with standards such as ISO 17034 and ISO Guide 35. lgcstandards.comscirp.org This involves a comprehensive characterization of the material. scirp.org Key steps in the certification process include:
Homogeneity Assessment : Batches of the reference material are tested to ensure that the substance is uniform throughout. scirp.orgresearchgate.net
Stability Studies : The material is tested under various conditions over time to establish its shelf-life and appropriate storage conditions (e.g., 2-30°C). sigmaaldrich.comscirp.orgresearchgate.net
Value Assignment : Multiple analytical techniques, such as HPLC-UV and LC-MS/MS, are used to determine the certified value of the compound's purity or concentration. scirp.orgnist.govresearchgate.net
Commercial suppliers provide this compound as a pharmaceutical secondary standard, which is a certified reference material traceable to primary standards from major pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.comfishersci.com This traceability ensures the reliability and accuracy of analytical results obtained using the standard. fishersci.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Caffeidine |
| Caffeine |
| Nitrate |
| Carbon |
| Hydrogen |
| Oxygen |
| Nitrogen |
| Mononitrosocaffeidine (B136296) |
| Dinitrosocaffeidine (B132801) |
Standardization Protocols for Qualitative and Quantitative Detection of Caffeidine in Caffeine
The primary application of this compound in analytical chemistry is as a reference standard for the qualitative and quantitative detection of caffeidine in bulk caffeine. google.com Regulatory bodies require the control of impurities in active pharmaceutical ingredients (APIs), making reliable analytical methods essential. This compound, available as a pharmaceutical secondary standard, provides a benchmark for these analyses. fishersci.comsigmaaldrich.com These standards offer traceability to primary standards from pharmacopoeias such as USP, EP, and BP. fishersci.com
Qualitative Detection
Qualitative analysis aims to confirm the presence or absence of caffeidine in a caffeine sample. This is typically achieved by comparing the analytical signature of the test sample to that of a known this compound standard.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a predominant technique. researchgate.netmdpi.com A small amount of the caffeine sample is dissolved and injected into the HPLC system. Its chromatogram is compared with the chromatogram of a this compound standard run under the same conditions. The presence of a peak in the sample at the same retention time as the caffeidine standard provides qualitative identification.
Spectroscopic Methods: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) provide even greater confidence. researchgate.net Mass spectrometry can offer structural identification by comparing the mass spectrum of the suspected impurity peak with the mass spectrum of the this compound reference standard. researchgate.net A patent for this compound confirms that its infrared (IR) spectrum is consistent with that of a commercial caffeidine standard substance, indicating that spectroscopic properties are key for identification. google.com
Quantitative Detection
Quantitative analysis measures the exact amount of caffeidine present in a caffeine sample. This is crucial for ensuring that the impurity level does not exceed specified limits. The most common approach involves creating a calibration curve using the this compound reference standard. ayurvedjournal.comumpr.ac.id
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing the reference material and dissolving it in a suitable solvent. ayurvedjournal.comumpr.ac.id A series of standard solutions with decreasing concentrations are then prepared by serial dilution. shimadzu.co.uk
Calibration Curve Generation: Each standard solution is analyzed using a calibrated instrument, such as an HPLC-UV system. ayurvedjournal.comscirp.org The instrument's response (e.g., peak area from the chromatogram) is plotted against the known concentration of each standard. This creates a calibration curve, which is typically a linear regression line. google.comepa.gov
Sample Analysis: The caffeine test sample is prepared and analyzed using the same method.
Concentration Calculation: The instrument response for the caffeidine peak in the test sample is used to determine its concentration by interpolating from the calibration curve. google.comepa.gov
Various analytical techniques can be employed for the quantification of caffeidine using its nitrate salt as a standard. The choice of method depends on factors like required sensitivity, selectivity, and available instrumentation. researchgate.netnih.gov
Interactive Data Table: Common Analytical Methods for Caffeidine Detection
| Method | Principle | Detection | Typical Use |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase (e.g., C18) and a mobile phase. scirp.org | UV-Vis Spectrophotometry, measuring absorbance at a specific wavelength (e.g., 272-275 nm). ayurvedjournal.comscirp.orgnih.gov | Routine quality control for both qualitative and quantitative analysis. researchgate.netmdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. researchgate.net | Mass Spectrometer (e.g., Triple Quadrupole), identifying compounds by their mass-to-charge ratio. chromatographyonline.com | Confirmatory analysis and structural identification, especially for trace amounts. researchgate.net |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase. Derivatization may be needed for non-volatile compounds. researchgate.net | Mass Spectrometer, providing spectral data for compound identification. shimadzu.co.uk | Analysis of impurities, often used in forensic and specialized applications. shimadzu.co.uk |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte in a solution. ayurvedjournal.comumpr.ac.id | Photometer, based on a standard calibration curve. researchgate.net | Simpler, but less specific quantitative analysis. Can be prone to interference. researchgate.netmetall-mater-eng.com |
Method Validation in Analytical Chemistry using this compound Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scirp.org When developing a method to quantify caffeidine in caffeine, using a certified this compound reference standard is essential for the validation process. lgcstandards.comlgcstandards.com The validation must be performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH) or Eurachem and is a requirement under standards like ISO/IEC 17025. sigmaaldrich.comscirp.orglgcstandards.com
The key performance parameters assessed during method validation using this compound standards include:
Selectivity/Specificity: This ensures that the method can accurately measure caffeidine without interference from other components in the sample matrix, such as caffeine itself or other impurities. scirp.org In chromatography, this is verified by demonstrating that the peak for caffeidine is well-resolved from all other peaks. mdpi.com
Linearity: Linearity demonstrates the direct proportionality between the concentration of caffeidine and the analytical signal over a specified range. epa.gov A calibration curve is generated using multiple concentrations of the this compound standard. The acceptance criterion is typically a high correlation coefficient (r²), often ≥0.995. mdpi.comoregonstate.edu
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often evaluated through recovery studies, where a known amount of this compound standard is added (spiked) into a sample matrix. The percentage of the spiked amount that is detected (recovered) by the method is calculated. nih.gov Typical acceptance criteria for recovery are within 90-110%. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov
Repeatability (Intra-day precision): Assesses precision over a short interval on the same day. nih.gov
Intermediate Precision (Inter-day precision): Assesses precision over different days, with different analysts or equipment. nih.gov An RSD of less than 10% is often considered acceptable. nih.gov
Limit of Detection (LOD): The lowest concentration of caffeidine in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. mdpi.com
Limit of Quantification (LOQ): The lowest concentration of caffeidine in a sample that can be determined with acceptable precision and accuracy. scirp.orgmdpi.com The LOQ is a critical parameter for impurity testing.
Interactive Data Table: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | How it's Assessed | Common Acceptance Criteria |
| Selectivity | To ensure the method measures only the intended substance (caffeidine). scirp.org | Analysis of blank and spiked samples to check for interfering peaks at the analyte's retention time. mdpi.com | No significant interference at the retention time of the analyte. |
| Linearity | To verify a proportional relationship between concentration and instrument response. epa.gov | Plotting response vs. concentration for at least 3-5 standard levels. epa.govlgcstandards.com | Correlation coefficient (r²) ≥ 0.995. mdpi.comoregonstate.edu |
| Accuracy | To determine how close the measured value is to the true value. nih.gov | Spike/recovery studies at multiple concentration levels. nih.gov | Recovery typically between 90% and 110%. nih.gov |
| Precision (RSD/CV) | To measure the closeness of repeated measurements. nih.gov | Repeated analysis of a homogeneous sample (intra- and inter-day). nih.gov | RSD ≤ 10% for impurity analysis. nih.gov |
| Limit of Quantification (LOQ) | To establish the lowest concentration that can be reliably measured. mdpi.com | Signal-to-noise ratio (typically 10:1) or based on the standard deviation of the response. | The value must be low enough to quantify the impurity at its specification limit. |
Reactivity and Chemical Transformations of Caffeidine Nitrate
Stability Studies and Decomposition Pathways of Caffeidine (B195705) Nitrate (B79036)
Caffeidine nitrate is the nitric acid salt of caffeidine, a hydrolysis product of caffeine (B1668208). Its stability and decomposition are critical for its use as a pharmaceutical reference standard.
The chemical stability of this compound is influenced by several factors, primarily its storage conditions and the inherent instability of its base, caffeidine. Caffeidine itself is reported to be chemically unstable, easily oxidized in the air, and difficult to preserve for extended periods. ispc-conference.org The conversion of caffeidine to its nitrate salt is a method to enhance its stability, allowing it to be used as a standard reference material. ispc-conference.org
Nitrate is generally the most stable form of oxidized nitrogen. nih.gov However, the stability of nitrate salts is also dependent on the cation. The polarization power of the cation can distort the electron distribution in the nitrate anion, thereby affecting the salt's stability. dlr.de
For practical purposes, storage conditions are paramount. This compound is classified as a combustible solid and should be stored in a dry place. lgcstandards.comsigmaaldrich.com Recommended storage temperatures vary, with some sources suggesting a range of 2-30°C and others specifying refrigeration at 2-8°C. sigmaaldrich.comCurrent time information in Bangalore, IN.
| Factor | Influence on Stability | Source |
| Form | Conversion to a nitrate salt significantly improves stability compared to the caffeidine free base. | ispc-conference.org |
| Oxidation | The caffeidine moiety is susceptible to oxidation, particularly in the presence of air. ispc-conference.org | |
| Storage Temperature | Recommended storage is in a refrigerator at 2-8°C or in a cool, dry place between 2-30°C. sigmaaldrich.comCurrent time information in Bangalore, IN. | |
| Moisture | Should be stored in a dry place. lgcstandards.com |
While the instability of the caffeidine precursor is known, specific studies detailing the full decomposition pathways and identifying the degradation products of this compound are not extensively available in the reviewed scientific literature. General knowledge suggests that when heated to decomposition, nitrogen-containing organic compounds may emit toxic fumes of nitrogen oxides. nih.gov The primary instability of the caffeidine base is attributed to its susceptibility to oxidation. ispc-conference.org This suggests that degradation pathways likely involve the oxidative cleavage or transformation of the imidazole (B134444) ring structure of the caffeidine cation. However, without specific experimental data, the exact structures of the degradation products and the mechanisms of their formation remain unelucidated.
Chemical Derivatization of this compound and its Intermediates
This compound serves as a crucial starting material for the synthesis of N-nitroso compounds, which are of interest in toxicological and carcinogenicity research. oup.comnih.gov
The caffeidine moiety, made available from this compound, can undergo rapid nitrosation in an acidic environment to yield both N-nitrosamine and N-nitrosamide derivatives. oup.comnih.gov
Mononitrosocaffeidine (B136296) (MNC), an asymmetric N-nitrosamine, is synthesized directly from this compound. oup.com The process involves the simultaneous addition of sodium nitrite (B80452) and hydrochloric acid to a cooled aqueous suspension of this compound. oup.com The reaction is maintained at a pH of 2-3 and a temperature of approximately 5°C. oup.com The this compound is used directly without further purification after its initial synthesis from the alkaline hydrolysis of caffeine. oup.com
Dinitrosocaffeidine (B132801) (DNC) is a N-nitrosamide that is also derived from caffeidine. oup.comnih.gov Its synthesis is achieved through the further nitrosation of Mononitrosocaffeidine (MNC). oup.com This transformation is carried out using a combination of sodium nitrite, acetic anhydride, and acetic acid. oup.com This two-step process, starting from this compound to MNC and then to DNC, allows for the creation of these distinct N-nitroso compounds. oup.com
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Product Type | Source |
| Mononitrosocaffeidine (MNC) | This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | pH 2-3, 5°C | N-Nitrosamine | oup.com |
| Dinitrosocaffeidine (DNC) | Mononitrosocaffeidine (MNC) | Sodium Nitrite (NaNO₂), Acetic Anhydride, Acetic Acid | Not specified | N-Nitrosamide | oup.com |
Synthesis of N-nitroso Compounds from Caffeidine (via this compound Intermediates)
Nitrosation Reaction Mechanisms of Caffeidine
Caffeidine, readily generated from its stable nitrate salt, undergoes rapid nitrosation in an acidic environment. This reaction yields two primary products: mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC). The reaction proceeds with a preference for the nitrosation of the secondary amino group, though the formation of these products can also involve a mononitrosamide intermediate that facilitates the transfer of the nitroso group. google.com
Under controlled conditions, this compound in an aqueous suspension can be reacted with sodium nitrite in the presence of hydrochloric acid at a pH of 2-3 and a temperature of 5°C. oup.com This process leads to the formation of MNC, an asymmetric N-nitrosamine. oup.comCurrent time information in Bangalore, IN. Further nitrosation of MNC can then produce DNC, a N-nitrosamide. oup.comCurrent time information in Bangalore, IN.
The synthesis of DNC can also be achieved by treating MNC with a mixture of acetic acid and acetic anhydride, followed by the addition of sodium nitrite. oup.com This method has been optimized for producing larger quantities of these N-nitroso compounds for research purposes. oup.com The formation of these nitrosated derivatives from caffeidine is a significant area of study due to the potential biological activities of N-nitroso compounds. google.comoup.com
Table 1: Products of Caffeidine Nitrosation
| Product Name | Abbreviation | Chemical Class |
|---|---|---|
| Mononitrosocaffeidine | MNC | N-nitrosamine |
| Dinitrosocaffeidine | DNC | N-nitrosamide |
| Mononitrosamidocaffeidine | - | N-nitrosamide |
Exploration of Other Chemical Reactions and Transformations Involving this compound
Beyond nitrosation, the chemical profile of this compound is largely defined by its role as a stable starting material and its behavior under specific conditions such as thermal stress.
Synthesis from Caffeine: The formation of this compound itself is a significant chemical transformation. It is synthesized via the alkaline hydrolysis of caffeine. oup.comresearchgate.net In a typical procedure, caffeine is treated with a sodium hydroxide (B78521) solution at room temperature for an extended period. oup.comresearchgate.net The subsequent addition of nitric acid to the cooled reaction mixture results in the precipitation of this compound as a white powder. oup.comresearchgate.net This method provides a stable, crystalline solid that is more suitable for storage and handling than the unstable free base, caffeidine. google.com
Thermal Decomposition: this compound exhibits thermal instability at elevated temperatures. Research indicates that the compound decomposes at approximately 165°C. oup.com While detailed studies on the specific decomposition products are not extensively documented in the reviewed literature, it is noted that for related compounds, high temperatures (above 130°C) can lead to the formation of byproducts through mechanisms such as Hofmann elimination.
Use as a Reference Standard: Due to its stability compared to caffeidine, this compound is utilized as a pharmaceutical secondary standard and a certified reference material (CRM). google.comsigmaaldrich.com This application is crucial for the qualitative and quantitative analysis of caffeidine as an impurity in caffeine products. google.com Its stability allows for long-term storage and ensures accuracy in analytical testing. google.com
Table 2: Investigated Chemical Transformations of this compound
| Transformation | Description | Significance |
|---|---|---|
| Synthesis | Alkaline hydrolysis of caffeine followed by acidification with nitric acid. oup.comresearchgate.net | Provides a stable, handleable form of caffeidine. google.com |
| Nitrosation | Reaction with nitrosating agents to form MNC and DNC. oup.comCurrent time information in Bangalore, IN. | A primary reaction pathway for caffeidine, leading to the formation of N-nitroso compounds. google.comoup.com |
| Thermal Decomposition | Decomposes at elevated temperatures (approx. 165°C). oup.com | Defines the compound's thermal stability limits. |
| Use as a Precursor | Serves as a starting material for the synthesis of other compounds, primarily nitrosated derivatives. oup.com | Its stability makes it a reliable source of the caffeidine moiety for further reactions. google.com |
Computational and Theoretical Studies on Caffeidine Nitrate
Simulation of Spectroscopic Properties:Simulating spectroscopic properties such as NMR, IR, and UV-Vis spectra provides a powerful tool for identifying and characterizing molecules. Anharmonic quantum chemical calculations have been successfully used to interpret the near-infrared spectrum of caffeine (B1668208), but similar predictive studies for Caffeidine (B195705) Nitrate (B79036) are not available.mdpi.com
The absence of specific data on Caffeidine Nitrate in the scientific literature prevents a detailed and accurate fulfillment of the requested article structure. Any attempt to do so would require making unsubstantiated assumptions by using data for caffeine, which would be scientifically unsound. Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Theoretical Infrared and NMR Spectral Prediction
Computational methods, particularly DFT, are widely used to predict the vibrational frequencies that correspond to IR absorption bands and the chemical shifts that characterize NMR spectra. nih.gov For this compound, which is N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate, these predictions would be based on its distinct molecular structure comprising a substituted imidazole (B134444) ring, a carboxamide group, and methyl and methylamino substituents.
Theoretical Infrared (IR) Spectrum Prediction:
The theoretical IR spectrum of the caffeidine cation is calculated by determining the harmonic vibrational frequencies of its optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds. While no specific studies on this compound are available, predictions can be extrapolated from computational studies of similar imidazole-containing molecules. nih.govaip.org
Key predicted IR absorption bands for the caffeidine cation would include:
N-H Stretching: The N-H bonds in the methylamino and carboxamide groups are expected to show stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position would be influenced by hydrogen bonding and the electronic environment.
C-H Stretching: The methyl groups' C-H bonds will exhibit stretching vibrations typically in the 2850-3000 cm⁻¹ range.
C=O Stretching: The carbonyl group (C=O) of the carboxamide is predicted to have a strong absorption band in the region of 1650-1700 cm⁻¹. This is a characteristic and often intense peak in the IR spectra of amides.
C=N and C=C Stretching: The imidazole ring contains C=N and C=C bonds, which are expected to show stretching vibrations in the 1450-1600 cm⁻¹ region.
N-O Stretching: The nitrate anion (NO₃⁻) would exhibit strong, characteristic absorption bands. The asymmetric stretch is typically observed around 1350-1420 cm⁻¹, and the symmetric stretch is weaker and appears near 1000-1050 cm⁻¹.
A hypothetical data table for the predicted IR spectrum of the caffeidine cation is presented below. These values are illustrative and based on typical frequency ranges for the respective functional groups as predicted by DFT calculations for related organic molecules.
| Predicted Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| N-H Stretch (Amide) | -C(=O)NHCH₃ | ~3450 | Medium |
| N-H Stretch (Methylamino) | -NHCH₃ | ~3400 | Medium |
| C-H Stretch (Methyl groups) | -CH₃ | 2950 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | -C(=O)NH- | ~1680 | Strong |
| C=N/C=C Ring Stretch (Imidazole) | Imidazole Ring | 1500 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | -C(=O)NH- | ~1550 | Medium |
| C-N Stretch | Various | 1200 - 1350 | Medium |
Theoretical NMR Spectral Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a reliable tool in chemical structure elucidation. mdpi.com For the caffeidine cation, theoretical chemical shifts can be calculated for each unique proton and carbon atom.
¹H NMR Predictions:
N-H Protons: The protons on the nitrogen atoms of the amide and methylamino groups are expected to be downfield, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding.
C-H Protons: The protons of the methyl groups will appear as distinct singlets. The N-methyl groups directly attached to the imidazole ring and the amide nitrogen are expected to have different chemical shifts due to their different electronic environments. The methyl group of the methylamino substituent will also have a characteristic chemical shift.
Imidazole Ring Proton: The single proton on the imidazole ring is expected to appear in the aromatic region of the spectrum.
¹³C NMR Predictions:
Carbonyl Carbon: The carbon atom of the C=O group in the carboxamide is predicted to be the most downfield signal in the ¹³C NMR spectrum, typically appearing in the range of 160-180 ppm.
Imidazole Ring Carbons: The carbon atoms of the imidazole ring will have distinct chemical shifts based on their substitution and electronic environment.
Methyl Carbons: The carbon atoms of the various methyl groups will appear in the upfield region of the spectrum.
Below is an interactive data table summarizing the predicted ¹H and ¹³C NMR chemical shifts for the caffeidine cation. These are estimated values based on computational models for similar structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole Ring C-H | ~7.5 - 8.0 | ~120 - 140 |
| Imidazole Ring C (Substituted) | - | ~130 - 150 |
| Amide N-H | ~7.0 - 8.5 (broad) | - |
| Methylamino N-H | ~5.0 - 6.5 (broad) | - |
| Imidazole N-CH₃ | ~3.5 - 4.0 | ~30 - 40 |
| Amide N-CH₃ | ~2.8 - 3.2 | ~25 - 35 |
| Methylamino C-H₃ | ~2.5 - 3.0 | ~20 - 30 |
| Carbonyl C=O | - | ~165 - 175 |
Mass Spectrometry Fragmentation Pattern Predictions
Predicting the fragmentation patterns in mass spectrometry involves understanding the stability of the molecular ion and the various pathways through which it can break down into smaller, charged fragments upon ionization. chemguide.co.uk For this compound, the analysis would focus on the caffeidine cation (C₇H₁₂N₄O⁺).
Upon electron impact (EI) or other ionization methods, the caffeidine cation would form a radical cation. The subsequent fragmentation would likely be dictated by the stability of the resulting fragment ions and neutral losses. Key predicted fragmentation pathways include:
Loss of the Carboxamide Side Chain: A primary fragmentation pathway would likely involve the cleavage of the bond between the imidazole ring and the carboxamide group. This could result in the loss of a neutral •CONHCH₃ radical, leading to a stable, substituted imidazole cation.
Cleavage of Methyl Groups: The loss of methyl radicals (•CH₃) from the N-methyl groups is another probable fragmentation pathway.
Fragmentation of the Imidazole Ring: The imidazole ring itself can undergo cleavage, although this often requires higher energy. Common fragmentations of imidazole rings involve the loss of HCN or related small neutral molecules. researchgate.net
Rearrangement Reactions: Intramolecular rearrangement reactions prior to fragmentation can also occur, leading to the formation of unexpected fragment ions.
A hypothetical table of predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for the caffeidine cation is presented below. The molecular weight of the caffeidine cation is approximately 168.20 g/mol .
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure of the Fragment Ion |
| 168 | - | [C₇H₁₂N₄O]⁺ (Molecular Ion) |
| 153 | •CH₃ | Loss of a methyl radical from one of the N-methyl groups. |
| 125 | •CONHCH₃ | Cleavage of the carboxamide side chain. |
| 111 | •CH₃ and •CONHCH₃ | Sequential loss of a methyl radical and the carboxamide group. |
| 96 | C₃H₄N₂O | Fragmentation of the imidazole ring and side chains. |
| 69 | C₃H₅N₃O | Further fragmentation of the ring structure. |
It is important to note that these are predicted fragmentation patterns. The actual mass spectrum would depend on the specific ionization technique and the energy applied.
Future Directions and Emerging Research Avenues for Caffeidine Nitrate
Development of Greener and More Sustainable Synthetic Routes for Caffeidine (B195705) Nitrate (B79036)
The conventional synthesis of caffeidine nitrate involves the alkaline hydrolysis of caffeine (B1668208) using a strong base like sodium hydroxide (B78521), followed by neutralization with nitric acid. google.comoup.com While effective, this process utilizes harsh reagents and conditions. Future research is poised to develop more environmentally benign and sustainable synthetic methodologies.
Key areas for exploration in greener synthesis include:
Alternative Solvents: Replacing traditional organic solvents with greener alternatives is a primary goal of sustainable chemistry. mdpi.com Research could focus on utilizing water, which is non-toxic and readily available, or biodegradable solvents like Polyethylene Glycols (PEGs), which are non-volatile and have seen increasing use in various chemical transformations. mdpi.com
Catalytic Approaches: The use of catalysts can significantly improve reaction efficiency, reduce energy consumption, and minimize waste. Investigations could explore the use of organo-catalysts or eco-friendly catalysts like ceric ammonium (B1175870) nitrate (CAN), which has been employed for synthesizing other nitrogen-containing heterocycles. mdpi.comresearchgate.net The potential for caffeine itself to act as a catalyst in certain green synthesis protocols suggests that its derivatives might also possess catalytic activity. researchgate.netresearchgate.net
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. Mechanosynthesis has proven to be a powerful and efficient alternative for preparing coordination and organometallic compounds, drastically reducing reaction times and offering quantitative yields. mdpi.com Applying mechanochemical methods to the synthesis of this compound could represent a significant step towards a more sustainable process.
| Green Synthesis Strategy | Potential Advantage | Relevant Research Context |
| Use of Green Solvents | Reduces use of volatile, toxic organic solvents. | Polyethylene Glycols (PEGs) are biodegradable, non-toxic, and effective for synthesizing N-heterocycles. mdpi.com |
| Catalysis | Increases reaction efficiency, lowers energy input, minimizes waste. | Ceric Ammonium Nitrate (CAN) and caffeine have been used as green catalysts in various syntheses. mdpi.comresearchgate.netresearchgate.net |
| Mechanochemistry | Drastically reduces or eliminates the need for solvents. | Has been shown to reduce reaction times from hours to minutes for other complex organic compounds. mdpi.com |
Advanced Analytical Techniques for Ultra-Trace Analysis and Complex Matrix Applications
This compound's primary use is as a reference standard for the analysis of caffeidine, a potential impurity in caffeine. google.com The advancement of analytical instrumentation opens new avenues for detecting and quantifying this compound at ultra-trace levels and in complex biological or environmental samples.
Future research in this area should focus on:
High-Sensitivity Chromatography: Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity. mdpi.comacs.org Developing and validating LC-MS/MS methods would enable the detection of this compound at parts-per-billion or even parts-per-trillion levels, which is crucial for monitoring its presence in complex matrices like wastewater or biological fluids. mdpi.comacs.orgrice.edu
Spectrofluorimetric Methods: Fluorimetry is known for its high sensitivity. A novel spectrofluorimetric method was developed for the ultra-trace analysis of nitrite (B80452) and nitrate based on fluorescence quenching. nih.gov A similar approach could potentially be developed for this compound, leveraging its intrinsic fluorescence or that of a derivatized form.
Matrix Interference Elimination: Complex samples often contain substances that interfere with analysis, reducing sensitivity and accuracy. dtic.mil Research into advanced sample preparation techniques, such as selective filtration or solid-phase extraction (SPE), is needed to isolate this compound from interfering matrix components, ensuring reliable quantification. mdpi.comdtic.mil
| Analytical Technique | Application for this compound | Key Advantages |
| LC-MS/MS | Ultra-trace quantification in complex samples (e.g., water, biological fluids). mdpi.comacs.org | High sensitivity, high specificity, reliable for complex matrices. acs.org |
| Spectrofluorimetry | Highly sensitive detection, potentially down to ng/mL levels. nih.gov | Exceptional sensitivity, relatively low cost. |
| Advanced Sample Prep | Removal of interfering compounds from complex matrices. dtic.mil | Improved accuracy, precision, and assay sensitivity. dtic.mil |
Exploration of Novel Chemical Transformations and Functionalized Derivatives
The chemical structure of this compound, featuring an imidazole (B134444) ring, an amide group, and secondary amine functionality, provides multiple sites for chemical modification. google.comoup.com Exploring novel chemical transformations can lead to the synthesis of a library of functionalized derivatives with potentially new and valuable properties.
Promising research directions include:
N-Substitution and Functionalization: Drawing inspiration from the extensive research on caffeine derivatives, the nitrogen atoms in the this compound structure can be targeted for substitution. nih.govresearchgate.net Reactions with various organic groups could yield derivatives with altered solubility, stability, and biological activity.
Ring-Opening and Rearrangement Reactions: The imidazole core of this compound could be subjected to ring-opening reactions, similar to those observed in nitrothiophenes, to produce novel acyclic structures with potential pharmacological activity. nih.gov
Synthesis of Coordination Compounds: The nitrogen and oxygen atoms in the this compound structure can act as ligands, binding to metal ions to form coordination complexes or metal-organic frameworks (MOFs). nanobioletters.com Such derivatives could have applications in catalysis, gas storage, or as sensing materials.
| Transformation/Derivative Type | Research Rationale | Potential Application |
| C8-Substituted Analogues | The C8 position of the purine (B94841) ring in caffeine is a common site for modification to create bioactive compounds. nih.govresearchgate.net | Development of new therapeutic agents (e.g., antioxidants, enzyme inhibitors). nih.gov |
| N-Nitroso Compounds | Caffeidine is a known precursor to N-nitroso compounds like mononitrosocaffeidine (B136296) and dinitrosocaffeidine (B132801). oup.com | Study of chemical carcinogenesis and toxicology. oup.com |
| Metal-Organic Frameworks (MOFs) | Nitrogen-rich heterocyclic compounds can serve as linkers in the construction of MOFs. nanobioletters.com | Materials for catalysis, chemical sensing, and gas separation. nanobioletters.comresearchgate.net |
Integration of this compound Research with Emerging Fields in Chemical Science
The study of this compound can be integrated with several emerging fields, leveraging its unique properties to contribute to new scientific and technological advancements.
Materials Science: As mentioned, functionalized derivatives of this compound could serve as building blocks for novel materials. The development of MOFs or functional polymers incorporating the this compound scaffold could lead to materials with tailored properties for specific applications. researchgate.net
Catalysis: The potential catalytic activity of this compound or its derivatives, inspired by the use of caffeine as a green catalyst, warrants investigation. researchgate.netresearchgate.net These compounds could be explored as organo-catalysts for various organic transformations, contributing to the field of sustainable chemistry.
Chemical Biology and Sensor Technology: The interaction of this compound and its derivatives with biological molecules could be explored. Furthermore, these compounds could be developed into chemosensors for the detection of specific metal ions or anions, an area where functionalized triazole derivatives have shown significant promise. nanobioletters.com The stable and well-characterized nature of this compound also makes it an excellent candidate for fundamental studies in molecular recognition and binding.
Q & A
Basic: What analytical methods are recommended for quantifying Caffeidine Nitrate in biological samples?
Methodological Answer:
Quantification requires a combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for detection, validated against certified reference materials. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) can detect nitrate-derived metabolites. Ensure calibration curves are constructed using matrix-matched standards to account for biological interference .
Basic: How should researchers design initial experiments to assess this compound’s pharmacokinetics?
Methodological Answer:
Adopt a randomized, double-blind, crossover design with washout periods to minimize carryover effects. Include a stepwise incremental trial to establish baseline physiological parameters (e.g., plasma concentration, half-life) before testing supplementation. Use Latin-square randomization for balanced allocation of treatment sequences .
Advanced: How can contradictory findings on this compound’s ergogenic effects in thermoneutral vs. hot environments be reconciled?
Methodological Answer:
Contradictions arise from environmental modulation of nitrate-caffeine synergy. In thermoneutral conditions, prioritize measuring VO₂ max and time-trial performance. In heat stress, integrate core temperature monitoring and sweat rate analysis. Apply mixed-effects modeling to isolate environmental covariates and adjust for hydration status .
Advanced: What experimental strategies optimize the identification of synergistic mechanisms between caffeine and nitrate in this compound?
Methodological Answer:
Use isoergogenic dosing (e.g., 6 mg/kg caffeine + 400 mg nitrate) in a placebo-controlled design. Pair mechanistic assays (e.g., nitric oxide bioavailability via chemiluminescence) with performance metrics. Employ factorial ANOVA to distinguish additive vs. synergistic interactions, with post hoc analysis for mitochondrial efficiency markers (e.g., ATP turnover) .
Basic: What are the key challenges in conducting systematic reviews on this compound’s safety profile?
Methodological Answer:
Challenges include heterogeneity in dosing protocols and inconsistent reporting of adverse events (e.g., nitrate-induced hypotension). Use PRISMA guidelines to screen studies, prioritize RCTs, and apply the Cochrane Risk of Bias Tool. Differentiate acute vs. chronic exposure data and stratify by population (e.g., athletes vs. sedentary) .
Advanced: How can researchers ensure reproducibility when synthesizing novel this compound derivatives?
Methodological Answer:
Document synthesis protocols in line with IUPAC guidelines, including stoichiometric ratios, solvent purity, and reaction kinetics (e.g., temperature/pH control). Characterize derivatives via NMR, FTIR, and X-ray crystallography. Provide raw spectral data in supplementary materials and cross-validate with independent labs .
Basic: What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Methodological Answer:
Use non-linear regression (e.g., sigmoidal Emax models) to estimate EC₅₀ values. For small-sample studies, apply Bayesian hierarchical models to pool data across trials. Report confidence intervals and effect sizes (Cohen’s d) rather than relying solely on p-values. Pre-register analysis plans to reduce Type I errors .
Advanced: How do environmental factors (e.g., hypoxia) influence this compound’s metabolic pathways?
Methodological Answer:
Simulate hypoxic conditions (e.g., 12% O₂) in metabolic chambers and measure nitrate-to-nitrite conversion rates via gas chromatography. Compare with normoxic controls using paired t-tests. Supplement with transcriptomic analysis (RNA-seq) of hypoxia-inducible factor (HIF-1α) pathways to identify modulation points .
Basic: What protocols ensure stable storage of this compound for longitudinal studies?
Methodological Answer:
Store lyophilized samples at −80°C under argon to prevent nitrate degradation. For liquid formulations, use amber vials with EDTA stabilizers and monitor pH (maintain 6.5–7.5). Conduct accelerated stability testing (40°C/75% RH for 6 months) and validate with HPLC-UV at 274 nm .
Advanced: How can computational modeling predict this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Use molecular docking software (e.g., AutoDock Vina) with CYP3A4 crystal structures (PDB ID: 4NY4). Validate predictions with in vitro microsomal assays, measuring metabolite formation via LC-MS/MS. Apply quantitative structure-activity relationship (QSAR) models to extrapolate inhibitory constants (Ki) .
Notes on Evidence Utilization:
- Data Reliability : Avoid consumer-grade sources (e.g., BenchChem); prioritize peer-reviewed journals and validated databases (e.g., NIST) .
- Experimental Replicability : Follow Beilstein Journal guidelines for detailed methods and supplementary data .
- Conflict Resolution : Address contradictions through meta-regression and sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
